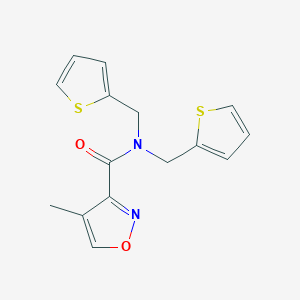
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, also known as MBOCA, is a synthetic organic compound that has been widely used in scientific research. It is a heterocyclic compound that contains an oxazole ring and a carboxamide group. MBOCA has been found to have various biochemical and physiological effects and is commonly used as a tool in laboratory experiments.
作用機序
The exact mechanism of action of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to have immunomodulatory effects, enhancing the activity of certain immune cells.
実験室実験の利点と制限
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide also has a well-defined mechanism of action and has been extensively studied for its anticancer effects. However, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several potential future directions for research on 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide derivatives with improved anticancer activity and reduced toxicity. Another area of interest is the use of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide may have potential applications in the development of novel anti-inflammatory and antioxidant therapies.
合成法
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized by reacting 4-methyl-1,2-phenylenediamine with thiophene-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide.
科学的研究の応用
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential use as a cancer chemotherapeutic agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-10-19-16-14(11)15(18)17(8-12-4-2-6-20-12)9-13-5-3-7-21-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUGFUWVLKTSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)N(CC2=CC=CS2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)
![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)